Cas no 64942-62-7 (3,4-Dichloro-6-phenylpyridazine)

3,4-Dichloro-6-phenylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at the 3- and 4-positions and a phenyl group at the 6-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The dichloro substitution enhances its utility in nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents. Its aromatic phenyl group contributes to stability and potential π-π interactions in molecular design. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage are recommended due to its reactive chloro groups.
3,4-Dichloro-6-phenylpyridazine structure
64942-62-7 structure
商品名:3,4-Dichloro-6-phenylpyridazine
CAS番号:64942-62-7
MF:C10H6N2Cl2
メガワット:225.07404
MDL:MFCD12828180
CID:58248
PubChem ID:13163231

3,4-Dichloro-6-phenylpyridazine 化学的及び物理的性質

名前と識別子

    • 3,4-Dichloro-6-phenylpyridazine
    • 3-Phenyl-5,6-dichloropyridazine
    • Pyridazine, 3,4-dichloro-6-phenyl-
    • dichlorophenylpyridazine
    • Pyridazine,3,4-dichloro-6-phenyl
    • HD-0710
    • DGKIYVQEFBTNMF-UHFFFAOYSA-N
    • DTXSID00523845
    • CS-0326735
    • 3,4-dichloro-6-phenyl-pyridazine
    • AKOS005073030
    • A867787
    • 64942-62-7
    • FT-0681317
    • 3.4-dichloro-6-phenylpyridazine
    • J-511137
    • MFCD12828180
    • SCHEMBL581664
    • DB-028567
    • MDL: MFCD12828180
    • インチ: InChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H
    • InChIKey: DGKIYVQEFBTNMF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 223.99100
  • どういたいしつりょう: 223.9908036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.363
  • ゆうかいてん: 164-165°
  • PSA: 25.78000
  • LogP: 3.45040

3,4-Dichloro-6-phenylpyridazine セキュリティ情報

  • 危険レベル:IRRITANT

3,4-Dichloro-6-phenylpyridazine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Dichloro-6-phenylpyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM102318-1g
3,4-Dichloro-6-phenylpyridazine
64942-62-7 95%
1g
$*** 2023-05-29
Key Organics Ltd
HD-0710-5MG
3,4-dichloro-6-phenylpyridazine
64942-62-7 >95%
5mg
£35.00 2025-02-08
Key Organics Ltd
HD-0710-10G
3,4-dichloro-6-phenylpyridazine
64942-62-7 >95%
10g
£2640.00 2025-02-08
TRC
D033005-25mg
3,4-Dichloro-6-phenylpyridazine
64942-62-7
25mg
$ 245.00 2022-06-06
TRC
D033005-50mg
3,4-Dichloro-6-phenylpyridazine
64942-62-7
50mg
$ 405.00 2022-06-06
abcr
AB270014-500 mg
3,4-Dichloro-6-phenylpyridazine, 95%; .
64942-62-7 95%
500 mg
€397.80 2023-07-20
Matrix Scientific
048600-1g
3,4-Dichloro-6-phenylpyridazine, >95%
64942-62-7 >95%
1g
$756.00 2021-06-27
Key Organics Ltd
HD-0710-0.5G
3,4-dichloro-6-phenylpyridazine
64942-62-7 >95%
0.5g
£215.00 2025-02-08
Key Organics Ltd
HD-0710-5G
3,4-dichloro-6-phenylpyridazine
64942-62-7 >95%
5g
£1485.00 2025-02-08
Matrix Scientific
048600-500mg
3,4-Dichloro-6-phenylpyridazine, >95%
64942-62-7 >95%
500mg
$599.00 2021-06-27

3,4-Dichloro-6-phenylpyridazine 合成方法

3,4-Dichloro-6-phenylpyridazine 関連文献

3,4-Dichloro-6-phenylpyridazineに関する追加情報

3,4-Dichloro-6-phenylpyridazine: A Comprehensive Overview

3,4-Dichloro-6-phenylpyridazine (CAS No. 64942-62-7) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the pyridazine family, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine substituents at positions 3 and 4, along with a phenyl group at position 6, imparts unique electronic and structural properties to this molecule. Recent studies have highlighted its potential applications in drug design, optoelectronic materials, and as a precursor for advanced organic compounds.

The synthesis of 3,4-dichloro-6-phenylpyridazine involves a multi-step process that typically begins with the preparation of pyridazine derivatives. One common approach is the chlorination of pyridazine using chlorine gas or other chlorinating agents under controlled conditions. The subsequent introduction of the phenyl group at position 6 is achieved through nucleophilic aromatic substitution or coupling reactions. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets the stringent requirements of modern chemical applications.

The electronic structure of 3,4-dichloro-6-phenylpyridazine has been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the molecule exhibits a high degree of conjugation due to the alternating single and double bonds in the pyridazine ring. The presence of electron-withdrawing chlorine atoms at positions 3 and 4 further enhances the molecule's electron-deficient nature, making it an attractive candidate for various chemical reactions. Recent findings suggest that this property could be exploited in designing new materials for solar cells and light-emitting diodes (LEDs).

In terms of physical properties, 3,4-dichloro-6-phenylpyridazine is known for its high thermal stability and moderate solubility in organic solvents. Its melting point is approximately 180°C, making it suitable for use in high-temperature applications. The compound also exhibits strong UV absorption characteristics, which have been leveraged in the development of UV-resistant coatings and polymers. Recent research has focused on enhancing these properties through functionalization with other groups, leading to novel materials with tailored optical and electronic properties.

The application of 3,4-dichloro-6-phenylpyridazine in drug design has been a topic of intense research interest. Due to its ability to act as a scaffold for bioactive molecules, this compound has been used as a starting material for synthesizing potential antitumor agents and antibiotics. For instance, studies have shown that derivatives of this compound can inhibit certain enzymes involved in cancer cell proliferation. These findings underscore its potential role in developing new therapeutic agents with improved efficacy and reduced side effects.

In conclusion, 3,4-dichloro-6-phenylpyridazine is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers working on cutting-edge materials and drug development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:64942-62-7)3,4-Dichloro-6-phenylpyridazine
A867787
清らかである:99%
はかる:1g
価格 ($):418.0